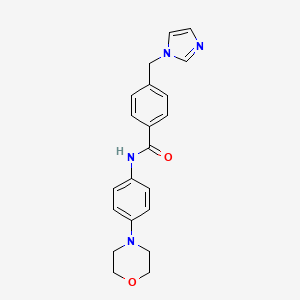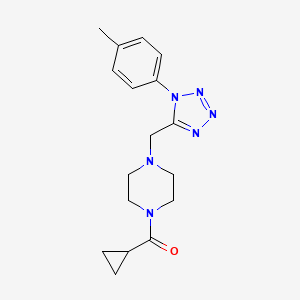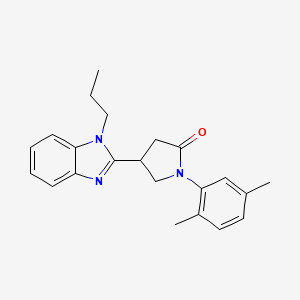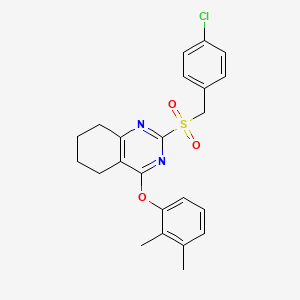
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide, also known as MIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. MIB is a small molecule inhibitor that targets the protein MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.
Scientific Research Applications
Corrosion Inhibition
One of the applications involves the use of benzimidazole derivatives, including structures similar to the query compound, as corrosion inhibitors for various metals in acidic environments. These compounds have shown significant efficiency in protecting metals like steel by forming a protective layer that reduces the rate of corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors is often evaluated using techniques like potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and surface analysis methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Yadav et al., 2016).
Pharmaceutical Research
In the pharmaceutical domain, benzimidazole derivatives have been studied for their potential as glucosidase inhibitors, which can have applications in treating diabetes by controlling blood sugar levels. These compounds have also been evaluated for their antioxidant activities, showing promise due to their high scavenging activity which could be beneficial in managing oxidative stress-related diseases (Özil et al., 2018).
Material Science
Benzimidazole derivatives based on 8-hydroxyquinoline have been explored for their anticorrosive activity on mild steel in HCl solution. The incorporation of heterocyclic compounds like imidazole into corrosion inhibitors has shown high effectiveness, with some derivatives reaching up to 97.7% efficiency in preventing steel corrosion. The mode of action is often investigated through a combination of experimental techniques and theoretical assessments, including quantum mechanical investigations and density functional theory (DFT) calculations (Rbaa et al., 2020).
Organic Synthesis
The compound and its relatives are utilized in organic synthesis, including the creation of polycyclic imidazolidinones via amine redox-annulation. This method involves catalytic amounts of benzoic acid and provides a pathway to synthesize complex organic structures, demonstrating the versatility of imidazole-based compounds in facilitating novel synthetic routes (Zhu et al., 2017).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(18-3-1-17(2-4-18)15-24-10-9-22-16-24)23-19-5-7-20(8-6-19)25-11-13-27-14-12-25/h1-10,16H,11-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHUFCAKDXDRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)
![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)
![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)
